2-(4-methylphenoxy)-N-phenylpropanamide

Description

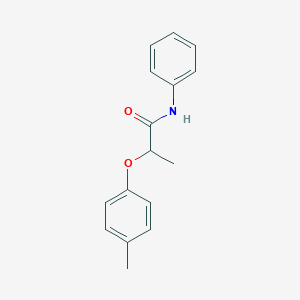

2-(4-Methylphenoxy)-N-phenylpropanamide is a propanamide derivative characterized by a 4-methylphenoxy group at the C2 position and an N-phenyl substituent. This core structure is shared with several pharmacologically active analogs, but variations in substituents significantly influence physicochemical properties, biological activity, and safety profiles. The compound’s structural backbone—propanamide with aryloxy and aryl amide groups—renders it a versatile scaffold for drug development, particularly in antimicrobial, analgesic, and anti-inflammatory applications .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-phenylpropanamide |

InChI |

InChI=1S/C16H17NO2/c1-12-8-10-15(11-9-12)19-13(2)16(18)17-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |

InChI Key |

YTLBBANIJYFCPF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-Substituent Modifications

Sufentanil (R 30 730) :

- Structure: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide.

- Key Differences: Incorporation of a piperidinyl ring and thienyl group.

- Impact: Exhibits extreme analgesic potency (4,521× morphine) and a high safety margin (LD50/ED50 = 25,211 in rats) due to enhanced receptor binding and metabolic stability .

- Comparison: The target compound lacks the piperidinyl-thienyl motif, likely reducing opioid receptor affinity and analgesic potency.

- 3-Methylfentanyl: Structure: N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Key Differences: Piperidine and phenylethyl groups. The target compound’s simpler structure may evade such regulatory restrictions .

Phenoxy Group Modifications

- 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide: Structure: Chloro substitution at the phenoxy ring. Safety data sheets highlight stringent handling requirements, suggesting halogenation elevates hazard profiles .

- 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide: Structure: Triazole-thio group replaces phenoxy. Impact: Exhibits UV absorption at ~298 nm, attributed to the electron-withdrawing triazole moiety. The target compound’s methylphenoxy group may reduce conjugation, altering spectral properties .

Propanamide Chain Modifications

3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) :

- 2-(6-Methoxynaphthalen-2-yl)-N-phenylpropanamide (Naproxen Analog): Structure: Naphthalenyl group replaces phenoxy. Impact: Anti-inflammatory activity via COX inhibition.

Structural-Unique Derivatives

- N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide: Fluorine substitution on the benzyl group enhances metabolic stability and bioavailability compared to the target compound’s N-phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.